An In-Depth Technical Guide to Sorbitol-13C6 (CAS 121067-66-1): From Supplier Qualification to Application
An In-Depth Technical Guide to Sorbitol-13C6 (CAS 121067-66-1): From Supplier Qualification to Application
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Sorbitol-13C6. Moving beyond a simple supplier list, this document details the critical parameters for material qualification, outlines its principal applications with field-proven insights, and provides actionable protocols to ensure experimental success and data integrity.
Introduction to Sorbitol-13C6: A Stable Isotope Tracer
Sorbitol-13C6 is the stable isotope-labeled form of D-Sorbitol (also known as D-glucitol), a six-carbon sugar alcohol.[1][2] In this compound, all six carbon atoms are the heavy, non-radioactive isotope ¹³C. This labeling imparts a mass difference of +6 Daltons compared to the unlabeled endogenous compound, making it an invaluable tool for tracer studies in biological systems. Unlike radioactive isotopes, stable isotopes like ¹³C are safe, do not decay, and require no special handling for radiation, making them ideal for a wide range of research, including clinical studies.[3]
Sorbitol itself is a key intermediate in the polyol pathway, where glucose is reduced to sorbitol, which is then oxidized to fructose.[4] This pathway's dysregulation is implicated in diabetic complications, making Sorbitol-13C6 a critical tool for investigating metabolic diseases.[5] Its primary uses in research and development include metabolic flux analysis, serving as an internal standard for mass spectrometry-based quantification, and as a diagnostic agent.[1][6][7]
Physical and Chemical Properties:
-
Molecular Formula: ¹³C₆H₁₄O₆
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Molecular Weight: 188.13 g/mol [8]
-
Appearance: White crystalline powder, granules, or flakes.[9]
-
Solubility: Very soluble in water, sparingly soluble in cold alcohol.[9]
Supplier Qualification: The Foundation of Reproducible Science
Critical Quality Attributes
When sourcing Sorbitol-13C6, the Certificate of Analysis (CoA) must be scrutinized for the following key parameters. A reliable supplier will provide a comprehensive CoA with every lot.
| Parameter | Critical Importance | Typical Specification |
| Isotopic Purity | Essential for tracer studies to ensure the signal is from the labeled compound, minimizing interference from unlabeled or partially labeled species. | >98% or >99% ¹³C enrichment. |
| Chemical Purity | Prevents the introduction of confounding variables from other compounds that could interfere with the assay or affect the biological system. | >98% (often determined by HPLC or qNMR).[10][11] |
| Enantiomeric Purity | Ensures that the biological activity observed is due to the correct stereoisomer (D-Sorbitol). | >99% D-enantiomer. |
| Documentation | A comprehensive CoA and Safety Data Sheet (SDS) are mandatory. For clinical applications, evidence of cGMP manufacturing is required. | CoA, SDS, and for clinical use, cGMP compliance documentation.[12] |
Several reputable suppliers specialize in stable isotope-labeled compounds, including Cambridge Isotope Laboratories, Inc. (CIL), MedChemExpress (MCE), and Sigma-Aldrich (Merck).[1][11] Researchers should request lot-specific CoAs to verify that the material meets the stringent requirements of their experimental design.
The Importance of GMP for Clinical Applications
For drug development and clinical trials, Sorbitol-13C6 must be manufactured under current Good Manufacturing Practices (cGMP). GMP ensures that the product is consistently produced and controlled according to quality standards, covering all aspects from facility design and raw material sourcing to process validation and quality control.[12][13][14] Using non-GMP material in studies intended for regulatory submission (e.g., to the FDA) can invalidate the results.[15][16]
Supplier and material qualification workflow.
Core Scientific Applications
The utility of high-purity Sorbitol-13C6 spans fundamental metabolic research to clinical diagnostics.
Metabolic Flux Analysis (MFA)
¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[7][17] In a typical experiment, cells or organisms are cultured with a ¹³C-labeled substrate like Sorbitol-13C6. As the labeled sorbitol is metabolized through the polyol pathway and connected central carbon metabolism, the ¹³C atoms are incorporated into downstream metabolites. By measuring the mass isotopomer distribution of these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can reconstruct the flow of carbon through the metabolic network.[7][18] This provides a functional readout of the metabolic state, which is invaluable for metabolic engineering, understanding disease pathophysiology, and identifying drug targets.[18]
Metabolic fate of Sorbitol-¹³C₆ in central carbon metabolism.
Internal Standard for Quantitative Mass Spectrometry
Sorbitol-13C6 serves as an ideal internal standard (IS) for the accurate quantification of unlabeled sorbitol in complex biological matrices like plasma, tissue, or red blood cells.[1][6] Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer. However, its mass is distinct, allowing it to be differentiated. By spiking a known amount of Sorbitol-13C6 into a sample, any sample loss during extraction or variation in instrument response can be normalized, leading to highly accurate and precise quantification.[19] This approach was successfully used to develop a robust LC/APCI-MS/MS method for quantifying endogenous sorbitol in human erythrocytes.[19]
In Vivo Tracer for Metabolic and Diagnostic Studies
Administering Sorbitol-13C6 to subjects allows for the non-invasive tracking of its absorption and metabolism. One key application is in breath tests to diagnose sorbitol or fructose malabsorption, a condition common in individuals with functional gastrointestinal disorders.[20] Following oral administration of Sorbitol-13C6, malabsorption leads to its fermentation by gut bacteria, producing ¹³CO₂ which can be measured in exhaled breath. This provides a direct, quantitative measure of the patient's digestive capacity.
Experimental Protocols and Methodologies
The following protocols provide a validated framework for utilizing Sorbitol-13C6 in a research setting.
Protocol 1: Preparation of a Sterile Stock Solution
This protocol describes the preparation of a 100 mM aqueous stock solution for use in cell culture experiments.
Materials:
-
Sorbitol-13C6 (CAS 121067-66-1), high purity
-
Nuclease-free water or cell culture-grade water
-
Sterile conical tubes (15 mL or 50 mL)
-
0.22 µm sterile syringe filter
-
Sterile syringes
Procedure:
-
Calculation: To make 10 mL of a 100 mM solution, calculate the required mass:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass = 0.1 mol/L × 0.01 L × 188.13 g/mol = 0.18813 g (188.13 mg)
-
-
Weighing: Accurately weigh 188.13 mg of Sorbitol-13C6 in a sterile weighing boat or directly into the sterile conical tube.
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Dissolution: Add approximately 8 mL of nuclease-free water to the conical tube. Vortex thoroughly until the powder is completely dissolved. Sorbitol is highly soluble in water.[9]
-
Volume Adjustment: Carefully add water to bring the final volume to exactly 10.0 mL. Invert the tube several times to ensure homogeneity.
-
Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new, sterile conical tube. This step is critical to prevent contamination of cell cultures.
-
Aliquoting & Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. Store at -20°C. The recommended storage temperature is -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Cell Culture Tracer Experiment Workflow
This workflow outlines the key steps for a metabolic labeling study in adherent cells.
Procedure:
-
Cell Seeding: Seed cells in multi-well plates (e.g., 6-well plates) at a density that ensures they reach ~70-80% confluency on the day of the experiment. Culture under standard conditions.
-
Preparation of Labeling Medium: Prepare fresh culture medium. Supplement it with the Sorbitol-13C6 stock solution to the desired final concentration (e.g., 5 mM). Ensure all other medium components (serum, other nutrients) are consistent with control conditions.
-
Labeling Initiation: Aspirate the standard culture medium from the cells. Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed ¹³C-labeling medium to each well.
-
Incubation: Place the cells back into the incubator for a defined period. The labeling duration depends on the metabolic pathway of interest and can range from minutes to 48 hours. A time-course experiment is recommended to determine the optimal time point.
-
Metabolite Extraction:
-
At the end of the incubation, place the plate on ice to quench metabolic activity.
-
Quickly aspirate the labeling medium.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol, -80°C) to each well.
-
Scrape the cells and collect the cell lysate/solvent mixture into a microcentrifuge tube.
-
-
Sample Processing: Centrifuge the samples at high speed (e.g., >15,000 x g) at 4°C to pellet protein and cell debris. Transfer the supernatant, which contains the metabolites, to a new tube for analysis.
-
Analysis: Analyze the metabolite extracts by LC-MS or a similar analytical platform to determine the incorporation of ¹³C into downstream metabolites.
A typical workflow for an in vitro ¹³C tracer experiment.
Conclusion
Sorbitol-13C6 is a powerful and versatile tool for scientists in metabolic research and drug development. Its effective use, however, is critically dependent on the quality of the starting material. By implementing a rigorous supplier qualification process focused on isotopic and chemical purity, and by following validated experimental protocols, researchers can ensure the generation of high-integrity, reproducible data. This enables deeper insights into the complex metabolic networks that underpin both health and disease, ultimately accelerating scientific discovery and therapeutic innovation.
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